4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methyl substituents on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde can be synthesized through a multi-step process involving the bromination of 2-hydroxy-3,6-dimethylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to participate in nucleophilic addition reactions. The bromine atom can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Lacks the methyl groups present in 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde.
2-Hydroxy-4-bromobenzaldehyde: Similar structure but different positioning of the hydroxyl and bromine groups.
4-Bromo-2,6-dimethylbenzaldehyde: Lacks the hydroxyl group present in this compound
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and hydroxyl groups allows for versatile applications in organic synthesis and research .
Properties
IUPAC Name |
4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)9(12)7(5)4-11/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDXEZBUMGAKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516601-02-7 |
Source
|
Record name | 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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